molecular formula C12H9N3O2 B1367279 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 5900-42-5

6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B1367279
CAS No.: 5900-42-5
M. Wt: 227.22 g/mol
InChI Key: IPISLRSVCCELHW-UHFFFAOYSA-N
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Description

6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, the reaction between benzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions in ethanol can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

6-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-8-10(7-13)11(16)14-12(17)15(8)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPISLRSVCCELHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 5
6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 6
6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

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